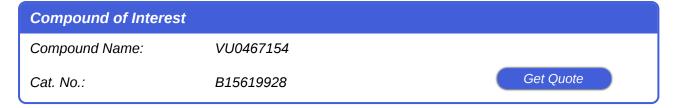


VU0467154: A Technical Guide to the M4 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a key member of the G-protein coupled receptor (GPCR) family, the M4 receptor is a critical therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[4] Activation of M4 receptors has been shown to alleviate positive and cognitive symptoms associated with the disease.[4] **VU0467154** represents a significant advancement over earlier M4 PAMs, offering enhanced in vitro potency and improved pharmacokinetic properties that enable extensive in vivo characterization.[5] This document provides a comprehensive technical overview of **VU0467154**, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its mechanism and experimental workflows.

Core Compound Information

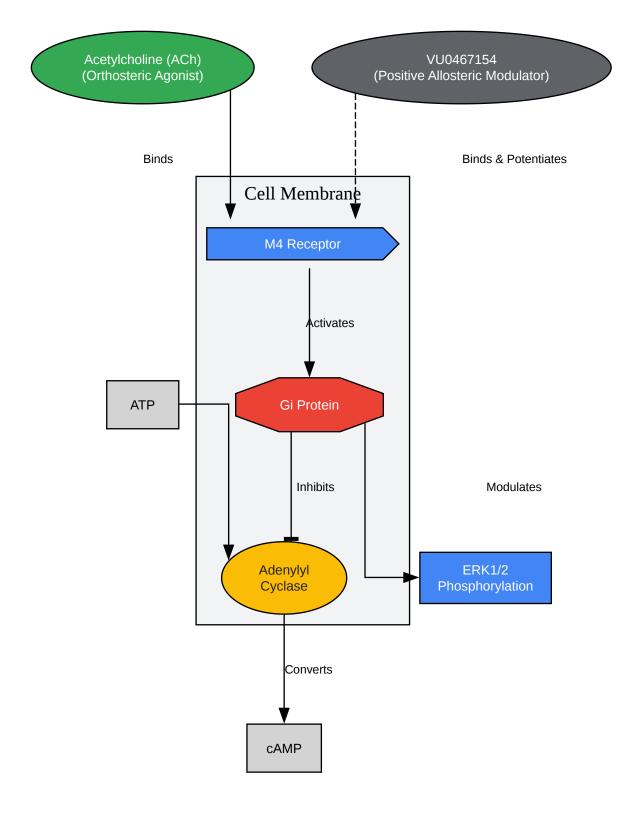


Parameter	Value
IUPAC Name	5-Amino-3,4-dimethyl-N-[[4- [(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2, 3-c]pyridazine-6-carboxamide
CAS Number	1451993-15-9[1]
Molecular Formula	C ₁₇ H ₁₅ F ₃ N ₄ O ₃ S ₂ [1][6]
Molecular Weight	444.45 g/mol [1][6]
Appearance	Yellow solid powder[1]
Solubility	Soluble in DMSO[1]

Mechanism of Action

VU0467154 functions as a positive allosteric modulator, binding to a site on the M4 receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This binding does not activate the receptor directly but instead enhances the receptor's sensitivity and/or signaling efficiency in response to ACh.[1] This potentiation of endogenous cholinergic signaling allows for a more nuanced modulation of neural circuits compared to direct agonists, potentially reducing the risk of side effects.[1] The activation of M4, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulates other downstream pathways, such as ERK1/2 phosphorylation.[4]





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M4 receptor signaling pathway modulated by VU0467154.

Quantitative Pharmacology Data



In Vitro Potency and Efficacy

VU0467154 robustly potentiates the response of the M4 receptor to acetylcholine across multiple species, with notable potency at the rat receptor. It is highly selective, showing no activity at other muscarinic receptor subtypes (M1, M2, M3, M5).[2][5]

Assay Type	Species / Receptor	Parameter	Value
Calcium Mobilization	Rat M4	pEC ₅₀	7.75 ± 0.06
EC50	17.7 nM[5]		
% E _{max} of ACh	68%[5]	_	
Human M4	pEC ₅₀	pEC ₅₀ 6.20 ± 0.06[5]	
EC50	627 nM[5]		_
% E _{max} of ACh	55%[5]	_	
Cynomolgus Monkey M4	pEC50	6.00 ± 0.09[5]	
EC50	1000 nM[5]		_
% E _{max} of ACh	57%[5]	_	
Rat/Human M1, M2, M3, M5	pEC ₅₀	No response	
Radioligand Binding	Rat M4	log K _a (Affinity)	 -5.98
Ka	1.0 μΜ[5]		
log β (Cooperativity)	0.91	_	
αβ	8.17[5]	_	

Pharmacokinetic Properties

Pharmacokinetic studies in rodents reveal that **VU0467154** has suitable properties for in vivo research, including central nervous system penetration. Repeated dosing does not appear to



cause pharmacokinetic tolerance, with plasma and brain concentrations remaining comparable to those after a single acute dose.[7]

Species	Dose & Route	Time Post- Dose	Total Plasma Conc. (ng/mL)	Total Brain Conc. (ng/g)	Unboun d Brain Conc. (nM)	Brain/Pl asma Ratio (K _P)	Unboun d K _P (K _{p,uu})
Mouse	1 mg/kg IP (14 days)	2.5 h	114 ± 19	158 ± 26	5.0 ± 0.8	1.4	0.9
Mouse	3 mg/kg IP (14 days)	2.5 h	316 ± 47	569 ± 129	18.1 ± 4.1	1.8	1.1
Mouse	10 mg/kg IP (14 days)	2.5 h	1205 ± 153	2440 ± 320	77.5 ± 10.2	2.0	1.3
Data derived from Bubser et al., 2014 and Gould et							

In Vivo Efficacy

al., 2017.

[7]

VU0467154 has demonstrated significant efficacy in preclinical rodent models relevant to schizophrenia and other neuropsychiatric disorders. Its effects are mediated specifically through the M4 receptor, as they are absent in M4 knockout (KO) mice.[5][8]

 Antipsychotic-like Activity: VU0467154 produces a robust, dose-dependent reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801 and by amphetamine.[2]



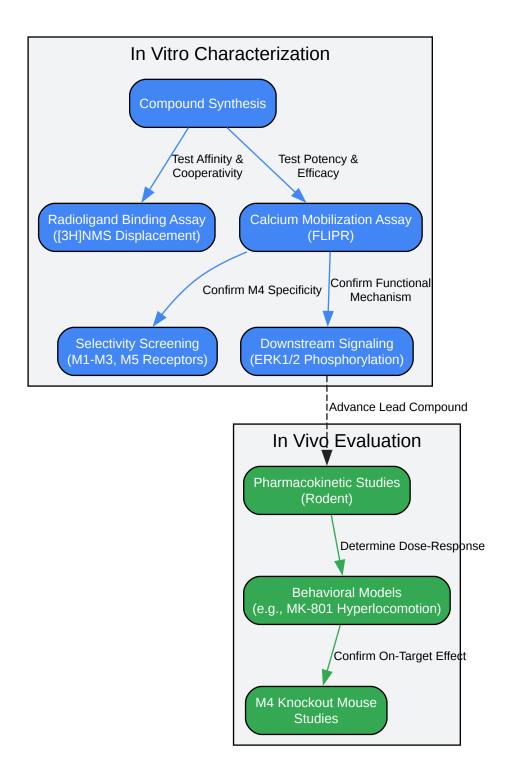
[5][9]

- Cognitive Enhancement: The compound enhances the acquisition of both contextual and cue-mediated fear conditioning when administered alone.[5][8] It also reverses MK-801induced deficits in associative learning and memory.[5]
- Therapeutic Potential in Other Disorders: Studies have shown VU0467154 can reduce ticlike behaviors in murine models of Tourette syndrome and rescue certain behavioral and respiratory phenotypes in a mouse model of Rett syndrome (Mecp2+/-).[1][10]

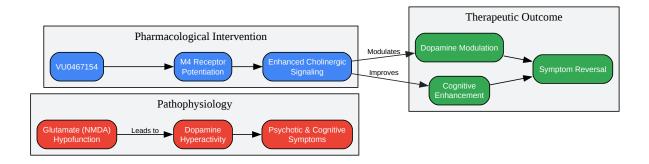
Key Experimental Protocols

The characterization of **VU0467154** involves a series of standard and specialized assays to determine its potency, selectivity, and functional effects.









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